

# Application Notes and Protocols for In Vivo Studies with TNIK-IN-4

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## Compound of Interest

Compound Name: Tnik-IN-4

Cat. No.: B15141607

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## Abstract

Traf2- and NCK-interacting kinase (TNIK) has emerged as a promising therapeutic target for a range of diseases, including idiopathic pulmonary fibrosis (IPF) and colorectal cancer. Small-molecule inhibitors of TNIK, such as INS018\_055 and 35b, have shown significant efficacy in preclinical in vivo models. These application notes provide detailed protocols for the in vivo administration of TNIK inhibitors, specifically focusing on a bleomycin-induced pulmonary fibrosis model and a colorectal cancer xenograft model. The information presented is intended to guide researchers in designing and executing their own in vivo studies to evaluate the therapeutic potential of TNIK inhibitors.

## Introduction

TNIK, a member of the germinal center kinase family, plays a crucial role in various cellular signaling pathways. Notably, it is a key regulator of the Wnt/ $\beta$ -catenin signaling pathway, which is frequently dysregulated in diseases such as cancer and fibrosis.[1][2][3] Inhibition of TNIK has been shown to suppress tumor growth and reduce fibrotic processes, making it an attractive target for drug development.[1][4] This document outlines detailed methodologies for in vivo studies using TNIK inhibitors, providing a framework for preclinical evaluation.

## Quantitative Data Summary

The following tables summarize the in vivo dosage and pharmacokinetic data for two exemplary TNIK inhibitors, INS018\_055 and 35b.

Table 1: In Vivo Dosage of TNIK Inhibitors

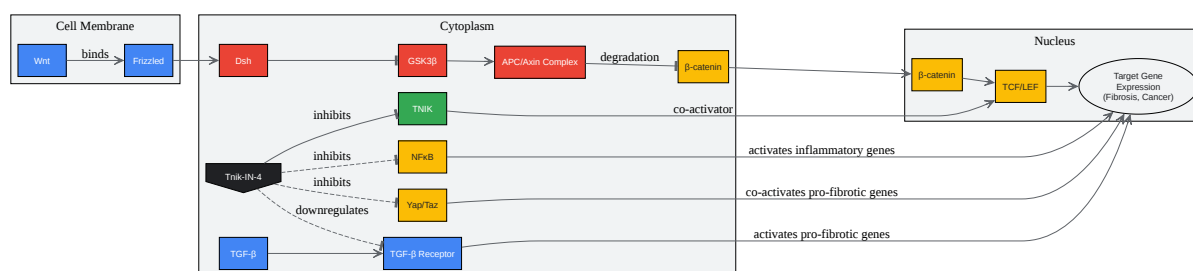
Compound	Indication	Animal Model	Route of Administration	Dosage	Frequency	Reference
INS018_055	Idiopathic Pulmonary Fibrosis	C57BL/6 Mice	Oral (gavage)	3, 10, or 30 mg/kg	Twice Daily (BID)	
INS018_055	Idiopathic Pulmonary Fibrosis	Rats	Inhalation	0.1, 0.3, 1, or 6 mg/mL	Once Daily (QD)	
35b	Colorectal Cancer	HCT116 Xenograft (Mice)	Oral (p.o.)	50 mg/kg	Twice Daily	

Table 2: Pharmacokinetic Profile of TNIK Inhibitors

Compound	Animal Model	Route of Administration	Dose	Cmax (ng/mL)	Tmax (h)	Bioavailability (F%)	Reference
INS018_055	Mice	Oral	30 mg/kg	1010	0.25	44%	
INS018_055	Dogs	Oral	10 mg/kg	536	0.708	22%	
35b	Mice	Oral	50 mg/kg	-	-	84.64%	

## Signaling Pathways

TNIK inhibitors exert their effects by modulating multiple signaling pathways implicated in fibrosis and cancer. The primary mechanism involves the inhibition of the Wnt/ $\beta$ -catenin pathway. However, studies have shown that TNIK inhibition also impacts TGF- $\beta$ , Yap/Taz, and NF $\kappa$ B signaling cascades.



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Caption: Signaling pathways modulated by TNIK inhibitors.

## Experimental Protocols

### Bleomycin-Induced Pulmonary Fibrosis Model in Mice

This protocol describes the induction of pulmonary fibrosis in C57BL/6 mice using bleomycin, a widely used method to model IPF.

Materials:

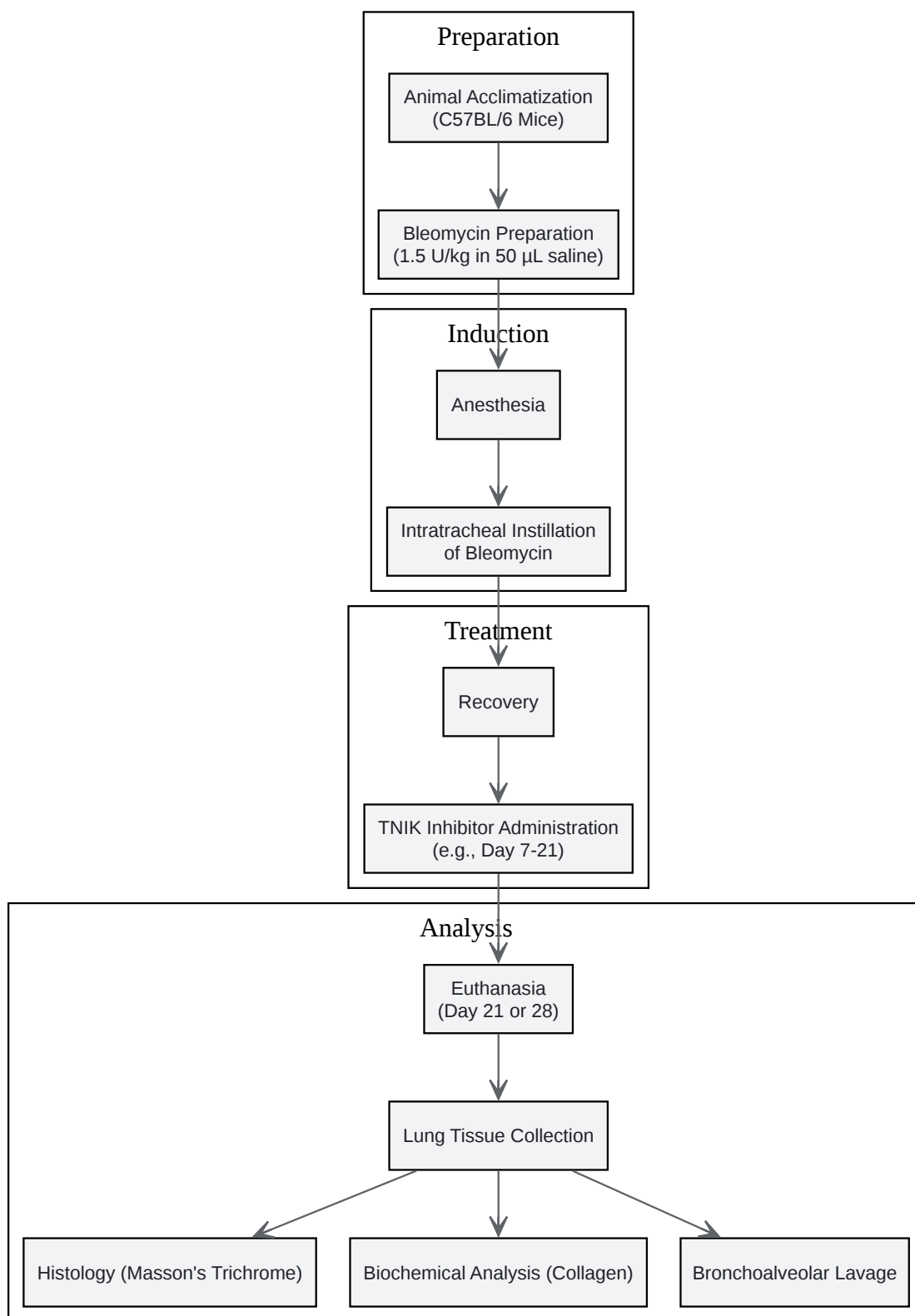
- Bleomycin sulfate (lyophilized)

- Sterile saline (0.9% NaCl)
- C57BL/6 mice (male, 8-10 weeks old)
- Anesthesia (e.g., isoflurane, ketamine/xylazine)
- Surgical platform and instruments for intratracheal instillation
- TNIK inhibitor (e.g., INS018\_055)
- Vehicle control

#### Procedure:

- **Animal Acclimatization:** Acclimatize mice to the facility for at least one week before the experiment.
- **Bleomycin Preparation:** Reconstitute lyophilized bleomycin sulfate in sterile saline to the desired concentration (e.g., 1.5 U/kg body weight in 50  $\mu$ L saline). Prepare fresh on the day of use.
- **Anesthesia:** Anesthetize the mice using a standard protocol.
- **Intratracheal Instillation:**
  - Place the anesthetized mouse in a supine position on a surgical platform.
  - Make a small midline incision in the neck to expose the trachea.
  - Carefully insert a 24-gauge catheter or needle into the trachea.
  - Instill 50  $\mu$ L of the bleomycin solution directly into the lungs.
  - Suture the incision and allow the mouse to recover.
- **TNIK Inhibitor Administration:**
  - Begin administration of the TNIK inhibitor (or vehicle) at a predetermined time point post-bleomycin instillation (e.g., day 7).

- For oral administration of INS018\_055, prepare a suspension in a suitable vehicle and administer by gavage at the desired dose (e.g., 3, 10, or 30 mg/kg, BID).
- Monitoring and Euthanasia: Monitor the mice daily for signs of distress. Euthanize the mice at a specified endpoint (e.g., day 21 or 28 post-bleomycin) for tissue collection and analysis.
- Endpoint Analysis:
  - Histology: Perfuse and fix the lungs for histological analysis (e.g., Masson's trichrome staining for collagen deposition) and scoring (e.g., Ashcroft score).
  - Biochemical Analysis: Homogenize lung tissue to measure collagen content (e.g., Sircol assay) or levels of pro-fibrotic markers.
  - Bronchoalveolar Lavage (BAL): Perform BAL to analyze inflammatory cell influx and cytokine levels.



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Caption: Experimental workflow for the bleomycin-induced pulmonary fibrosis model.

## Colorectal Cancer Xenograft Model in Mice

This protocol details the establishment of a subcutaneous colorectal cancer xenograft model and subsequent treatment with a TNIK inhibitor.

### Materials:

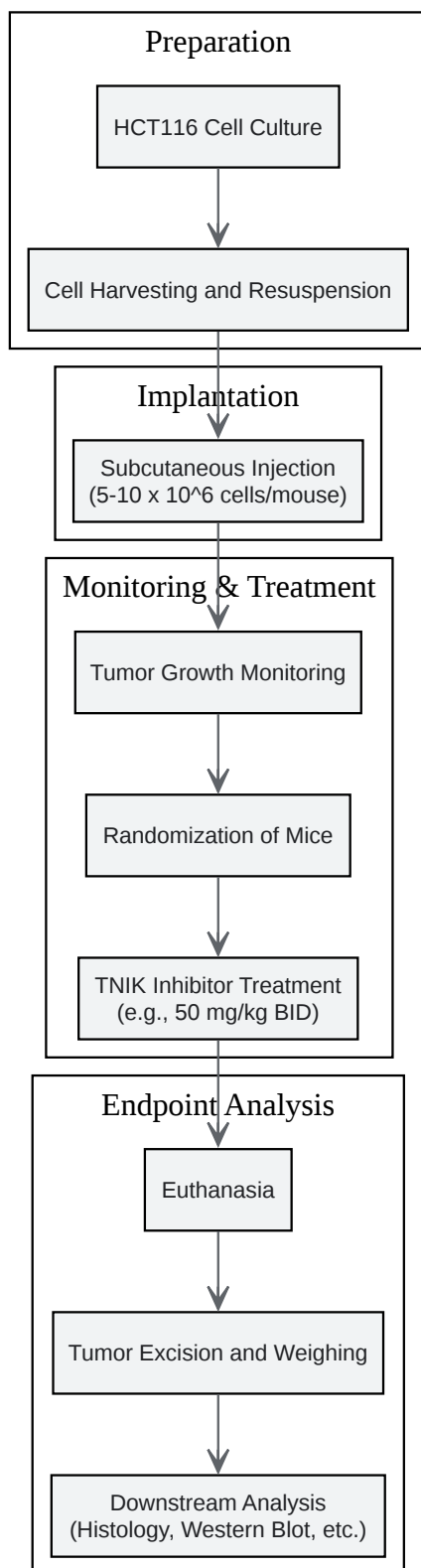
- HCT116 colorectal cancer cells
- Cell culture medium and supplements
- Matrigel (optional)
- Immunocompromised mice (e.g., nude or SCID)
- TNIK inhibitor (e.g., 35b)
- Vehicle control
- Calipers for tumor measurement

### Procedure:

- Cell Culture: Culture HCT116 cells under standard conditions.
- Cell Preparation for Injection:
  - Harvest cells when they reach 70-80% confluency.
  - Resuspend the cells in sterile PBS or serum-free medium at a concentration of  $5-10 \times 10^6$  cells per 100  $\mu\text{L}$ .
  - (Optional) Mix the cell suspension 1:1 with Matrigel to enhance tumor take rate.
- Tumor Cell Implantation:
  - Subcutaneously inject 100  $\mu\text{L}$  of the cell suspension into the flank of each mouse.
- Tumor Growth Monitoring:

- Monitor the mice for tumor formation.
- Once tumors are palpable and reach a certain size (e.g., 100-150 mm<sup>3</sup>), randomize the mice into treatment and control groups.
- Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .
- TNIK Inhibitor Administration:
  - Prepare the TNIK inhibitor (e.g., 35b) in a suitable vehicle.
  - Administer the inhibitor orally at the specified dose (e.g., 50 mg/kg, twice daily).
- Euthanasia and Tissue Collection:
  - Euthanize the mice when tumors reach the predetermined endpoint size or at the end of the study period.
  - Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting, RNA sequencing).





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Caption: Experimental workflow for a colorectal cancer xenograft model.

## Conclusion

The provided application notes and protocols offer a comprehensive guide for the in vivo evaluation of TNIK inhibitors. By following these detailed methodologies, researchers can effectively assess the therapeutic potential of these compounds in preclinical models of fibrosis and cancer. The successful application of these protocols will contribute to a better understanding of TNIK's role in disease and accelerate the development of novel therapies targeting this kinase.

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